molecular formula C22H23N5O4 B2673295 N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358415-54-9

N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2673295
M. Wt: 421.457
InChI Key: OXICVAUVNAPGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods can also be used to predict the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity, selectivity, and the conditions needed for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Diversified Synthesis

Research has demonstrated a diversified synthesis approach for derivatives of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide, showcasing methods that allow for rapid access to structurally varied and complex fused tricyclic scaffolds. These methodologies involve the assembly of N-(2-haloaryl)propynamide intermediates followed by copper-catalyzed tandem reactions, highlighting the compound's role in facilitating the synthesis of novel heterocyclic compounds with potential pharmacological applications (Y. An et al., 2017).

Positive Inotropic Activity

A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, including structures related to the compound of interest, were synthesized and evaluated for their positive inotropic activity. These compounds were assessed using isolated rabbit heart preparations, with several showing favorable activity compared to standard drugs, indicating potential therapeutic applications in cardiovascular diseases (Chunbo Zhang et al., 2008).

Structural and Antimicrobial Studies

The structural aspects and properties of various derivatives, including those related to N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, have been extensively studied. These investigations provide insights into the crystal structures and potential antimicrobial activities of such compounds, contributing to the development of new therapeutic agents (A. Karmakar et al., 2007).

Anticonvulsant and Antidepressant Potential

Some triazoloquinoxaline derivatives have been investigated for their anticonvulsant and antidepressant activities. These studies highlight the compound's potential as a precursor for synthesizing novel quinoxaline derivatives with promising anticonvulsant properties, indicating its significance in the search for new therapeutic options for neurological disorders (Mohamed Alswah et al., 2013).

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those structurally related to N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, has been directed towards evaluating their anticancer activity. These efforts have led to the identification of compounds with significant cytotoxic effects against various cancer cell lines, underscoring the potential utility of these derivatives in anticancer drug development (B. N. Reddy et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves predicting or suggesting future studies that can be done based on the known properties of the compound. This can include new reactions, applications, or improvements to the synthesis.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13(2)20-24-25-21-22(29)26(16-7-5-6-8-17(16)27(20)21)12-19(28)23-15-11-14(30-3)9-10-18(15)31-4/h5-11,13H,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXICVAUVNAPGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.